molecular formula C6HCl6N B6317128 2,3,6-Trichloro-5-(trichloromethyl)pyridine CAS No. 58584-80-8

2,3,6-Trichloro-5-(trichloromethyl)pyridine

Cat. No.: B6317128
CAS No.: 58584-80-8
M. Wt: 299.8 g/mol
InChI Key: ULRPBTXNKBYTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6HCl6N and a molecular weight of 299.80 g/mol . It is a chlorinated pyridine derivative, known for its use in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane under high temperature and in the presence of a base catalyst . The reaction typically involves heating the reactants to a temperature of around 278-279°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may also include steps for purification and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

2,3,6-Trichloro-5-(trichloromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-5-(trichloromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-5-(trichloromethyl)pyridine is unique due to its specific arrangement of chlorine atoms and the trichloromethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .

Properties

IUPAC Name

2,3,6-trichloro-5-(trichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRPBTXNKBYTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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